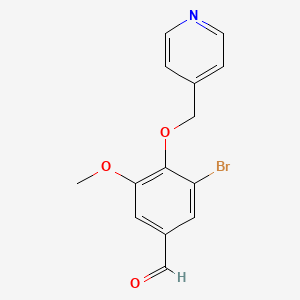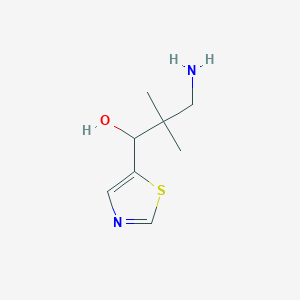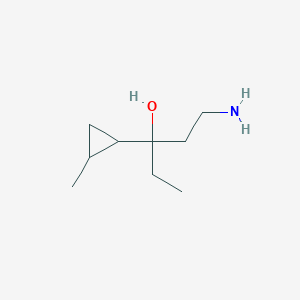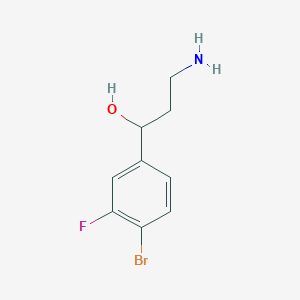
Sodium 3-bromo-4-methylbenzene-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-bromo-4-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₆BrNaO₂S. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its role as a building block in the synthesis of various organosulfur compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-bromo-4-methylbenzene-1-sulfinate typically involves the sulfonation of 3-bromo-4-methylbenzene. This process can be achieved through the reaction of 3-bromo-4-methylbenzene with sulfur dioxide and sodium hydroxide under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or precipitation techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization and filtration to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 3-bromo-4-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfides
Substitution: Various substituted benzene derivatives
Aplicaciones Científicas De Investigación
Sodium 3-bromo-4-methylbenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organosulfur compounds.
Biology: It serves as a reagent in biochemical assays and studies involving sulfur-containing biomolecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of sodium 3-bromo-4-methylbenzene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfonate group. This group can interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing ones. The pathways involved include nucleophilic substitution and redox reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 4-bromo-3-methylbenzene-1-sulfinate
- Sodium 3-chloro-4-methylbenzene-1-sulfinate
- Sodium 3-bromo-4-ethylbenzene-1-sulfinate
Uniqueness
Sodium 3-bromo-4-methylbenzene-1-sulfinate is unique due to the specific positioning of the bromine and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .
Propiedades
Fórmula molecular |
C7H6BrNaO2S |
|---|---|
Peso molecular |
257.08 g/mol |
Nombre IUPAC |
sodium;3-bromo-4-methylbenzenesulfinate |
InChI |
InChI=1S/C7H7BrO2S.Na/c1-5-2-3-6(11(9)10)4-7(5)8;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
Clave InChI |
MZKUMPRWPIQKMV-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)[O-])Br.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(1H-Imidazol-2-yl)spiro[2.5]octan-6-amine](/img/structure/B13183819.png)


![(2E)-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]acrylic acid](/img/structure/B13183822.png)

![1-{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B13183830.png)



methanol](/img/structure/B13183839.png)




